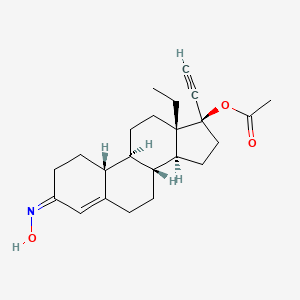

syn-Norgestimate

Beschreibung

Evolution of Steroid Research Leading to Norgestimate (B1679921)

The path to modern synthetic steroids like norgestimate began in the 1930s and 1940s, a period often called the "Decade of the Sex Hormones," when the structures of crucial hormones were first identified. researchgate.net A significant hurdle was the costly and inefficient extraction of natural progesterone (B1679170) from animal sources. ncats.io A pivotal breakthrough occurred in 1943 when chemist Russell Marker discovered a method to synthesize progesterone from diosgenin, a steroid found in Mexican yams. ncats.iofda.gov This process, known as the "Marker Degradation," made the mass production of progesterone economically viable for the first time. researchgate.netncats.iohres.ca

However, natural progesterone has low bioavailability when taken orally, limiting its therapeutic use to painful injections. ncats.iodrugbank.commedchemexpress.com This spurred the search for orally active synthetic versions. In the early 1950s, two independent research groups made seminal discoveries. In 1951, a team at Syntex in Mexico City, led by Carl Djerassi, synthesized norethindrone (B1679910) (also known as norethisterone), an orally active progestin that was significantly more potent than natural progesterone. ncats.iofda.govdrugbank.comresearchgate.net Shortly after, in 1952, Frank B. Colton at G.D. Searle and Company synthesized norethynodrel, an isomer of norethindrone. ncats.iofda.govmedchemexpress.comdrugbank.com These first-generation progestins, derived from testosterone (B1683101), laid the foundation for a new era in steroid chemistry. wikipedia.org

Subsequent research focused on modifying the basic steroid structure to enhance progestational activity while minimizing unwanted androgenic effects. This led to the classification of progestins into generations based on their time of synthesis and structural characteristics. wikipedia.orgnih.gov Second-generation progestins, known as gonanes, were developed, which include compounds like norgestrel (B7790687). nih.gov Norgestimate belongs to the third generation of progestins, which were designed to further refine the pharmacological profile, offering high progestational selectivity with reduced androgenic properties. wikipedia.orghres.ca Norgestimate was first described in the literature in 1977 and received FDA approval on December 29, 1989. mdpi.com

Significance of Stereoisomerism in Drug Discovery and Development

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different three-dimensional arrangements of atoms, is a fundamental concept in pharmacology. unimore.it Biological systems, such as enzymes and receptors, are themselves chiral, meaning they can distinguish between different stereoisomers of a drug molecule. ncats.iomedchemexpress.com This interaction is often compared to a key fitting into a lock; only a specific shape (isomer) can bind effectively to the biological target to produce a desired effect. ncats.io

There are several types of stereoisomers, with enantiomers and diastereomers being particularly important in drug development. Enantiomers are non-superimposable mirror images of each other. hres.catsijournals.com They possess identical physical and chemical properties in an achiral environment but can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the body. ncats.iodrugbank.com One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause adverse effects (the distomer). drugbank.com A classic, albeit tragic, example is thalidomide, where one enantiomer provided the desired sedative effect while the other was teratogenic. researchgate.netunimore.it

Diastereomers are stereoisomers that are not mirror images of each other. This category includes geometric isomers, also known as cis-trans or E/Z isomers, which arise from restricted rotation around a bond, typically a carbon-carbon double bond or a carbon-nitrogen double bond as seen in oximes. fda.govgoogle.com Unlike enantiomers, diastereomers have different physical and chemical properties, which can lead to significant differences in their absorption, distribution, metabolism, and excretion (ADME), as well as their pharmacological activity. fda.gov The specific geometry of a molecule, such as the syn or anti configuration of an oxime, can dictate how well it fits into a receptor's binding site, thereby influencing its potency. wikipedia.orgnih.gov For many drugs, including certain cephalosporin (B10832234) antibiotics, the Z-isomer (syn) is significantly more active than the E-isomer (anti). medkoo.com The United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the importance of studying the individual stereoisomers of chiral drugs. researchgate.netcaymanchem.com

Positioning of syn-Norgestimate within Progestin Chemistry

Norgestimate is classified as a third-generation progestin and is a derivative of the gonane (B1236691) steroid nucleus. wikipedia.orgnih.gov A defining structural feature of norgestimate is the oxime group (=N-OH) at the C-3 position of the steroid's A-ring, which is formed from the corresponding 3-keto group of its precursor, levonorgestrel (B1675169) acetate (B1210297). researchgate.netresearchgate.net The presence of this carbon-nitrogen double bond results in geometric isomerism, meaning norgestimate exists as two distinct isomers: this compound (Z-isomer) and anti-norgestimate (E-isomer). researchgate.netresearchgate.net Commercially, norgestimate is available as an optically active mixture of these syn and anti isomers. hres.camdpi.com

The stereochemistry of the oxime group is known to be a critical determinant of biological activity in various classes of drugs. researchgate.net In the case of norgestimate, it functions as a prodrug. selleckchem.com After oral administration, it undergoes extensive first-pass metabolism in the intestines and liver, where it is rapidly converted into its primary active metabolites. drugbank.comselleckchem.com The main metabolic pathways involve deacetylation to form norelgestromin (B1679859) (which itself exists as syn and anti isomers) and reduction to form levonorgestrel. drugbank.comwikipedia.orgselleckchem.com

Norgestimate and its primary active metabolite, norelgestromin, exhibit high selectivity for the progesterone receptor and have very low affinity for the androgen receptor. wikipedia.orgselleckchem.com This high selectivity is a key characteristic of third-generation progestins and is responsible for the minimal androgenic activity observed with norgestimate. tsijournals.com Specifically, the anti-androgenic properties are attributed to the inhibition of the 5α-reductase enzyme and a significant increase in sex hormone-binding globulin (SHBG) levels when combined with an estrogen, which binds to androgens and reduces their bioavailability. tsijournals.com The unique oxime substitution at the C-3 position in the syn and anti configuration is central to the chemical identity of norgestimate and its resulting pharmacological profile as a highly selective progestin.

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Progesterone analogs like norgestimate decrease the frequency of gonadotropin releasing hormone pulses from the hypothalamus, decreasing follicle stimulating hormone and luteinizing hormone. These actions prevent ovulation. Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis. It also induces production of sex hormone binding globulin, which decreases free testosterone. These actions together result in less testosterone being available to stimulate sebaceous glands, resulting in effective treatment of some forms of acne. Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which reduce the likelihood of implantation). Receptor binding studies, as well as studies in animals and humans, have shown that norgestimate and 17-deacetyl norgestimate, the major serum metabolite, combine high progestational activity with minimal intrinsic androgenicity. Norgestimate, in combination with ethinyl estradiol, does not counteract the estrogen-induced increases in sex hormone binding globulin (SHBG), resulting in lower serum testosterone. Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/ Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/ |

|---|---|

CAS-Nummer |

107382-51-4 |

Molekularformel |

C23H31NO3 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

[(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

KIQQMECNKUGGKA-NPUFKNHTSA-N |

Isomerische SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34 |

Kanonische SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |

Color/Form |

Crystals from methylene chloride |

melting_point |

214-218 °C |

Herkunft des Produkts |

United States |

Chemical Structure and Stereoisomeric Configurations of Norgestimate

Molecular Architecture of Norgestimate (B1679921)

The molecular structure of norgestimate is complex, featuring a multi-ring steroid core with several key functional modifications that define its chemical character.

The fundamental framework of norgestimate is a gonane (B1236691) (also known as 18-methylestrane) steroid nucleus. wikipedia.orgtaylorandfrancis.com This structure is a type of perhydrocyclopentanophenanthrene ring system, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together. taylorandfrancis.com As a 19-nortestosterone derivative, it lacks the methyl group at the C-10 position that is characteristic of testosterone (B1683101), and instead possesses an ethyl group at the C-13 position. taylorandfrancis.comglowm.com

Several functional groups and substituents are attached to the core steroid nucleus, which are critical to its structure. tandfonline.com

C3 Oxime Group : A defining feature is the oxime group (=N-OH) at the C-3 position of the A-ring, replacing the typical 3-keto group found in many other progestins. tandfonline.comglowm.com

C17 Acetate (B1210297) Ester : At the C-17β position of the D-ring, there is an acetate ester group (-OCOCH₃). tandfonline.comwikipedia.org

C17 Ethynyl (B1212043) Group : Also at C-17, in the α-position, is an ethynyl group (-C≡CH). glowm.com

C13 Ethyl Group : An ethyl group (-CH₂CH₃) is attached to the C-13 position. glowm.comdrugbank.com

C4-C5 Double Bond : A double bond is present between the C-4 and C-5 positions in the A-ring. taylorandfrancis.com

The systematic IUPAC name for the E-isomer of norgestimate is [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate. nih.govwikipedia.org

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₁NO₃ nih.gov |

| Molecular Weight | 369.5 g/mol nih.gov |

| IUPAC Name (E-isomer) | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate nih.gov |

| CAS Number | 35189-28-7 nih.gov |

| Description | White to slightly yellow crystalline powder hres.ca |

The rigid, fused-ring structure of the steroid nucleus contains multiple stereogenic centers. A stereogenic center is a carbon atom bonded to four different groups, leading to the possibility of stereoisomerism. vaia.com In norgestimate, there are six such chiral centers located at positions C-8, C-9, C-10, C-13, C-14, and C-17. The specific three-dimensional arrangement, or absolute configuration, of these centers is crucial for the molecule's shape. The established configuration for norgestimate is 8R, 9S, 10R, 13S, 14S, 17R. nih.govwikipedia.org

| Chiral Center (Carbon Atom) | Absolute Configuration |

|---|---|

| C-8 | R |

| C-9 | S |

| C-10 | R |

| C-13 | S |

| C-14 | S |

| C-17 | R |

Elucidation of syn- and anti-Stereoisomers at the Oxime Moiety

The presence of an oxime group at the C-3 position introduces another layer of isomerism to the norgestimate molecule. The carbon-nitrogen double bond of the oxime is conformationally restricted, resulting in two possible geometric isomers. mdpi.com

The stereoisomers arising from the oxime group are designated using two main systems of nomenclature: syn/anti and E/Z.

E/Z Nomenclature : This system is based on the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the double-bonded atoms (C=N) are assigned priorities. If the higher-priority groups are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated E (from the German entgegen, meaning "opposite"). For norgestimate, the (3E)-isomer is also referred to as anti-norgestimate, while the (3Z)-isomer is known as syn-norgestimate. researchgate.netnih.govpharmaffiliates.comscispace.com

syn/anti Nomenclature : This older system describes the spatial relationship of the hydroxyl (-OH) group of the oxime to another specific part of the molecule. In the context of Δ⁴-3-ketosteroid oximes like norgestimate, syn and anti refer to the orientation of the hydroxyl group relative to the C4 position of the A-ring. scispace.comresearchgate.net

Norgestimate is typically produced and used as a mixture of the syn and anti (or Z and E) isomers. wikipedia.orgmdpi.comdrugfuture.com Chromatographic techniques such as high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC) are capable of separating these isomers for analytical purposes. scispace.comresearchgate.net

The structural difference between this compound and anti-norgestimate lies exclusively in the three-dimensional arrangement of the oxime group at C-3.

In This compound (the Z-isomer), the hydroxyl group of the oxime is oriented on the same side as the C-4 hydrogen atom. pharmaffiliates.comscispace.com

In anti-Norgestimate (the E-isomer), the hydroxyl group points to the opposite side of the C-4 hydrogen atom. nih.govscispace.com

This difference in spatial orientation can be confirmed using ¹H NMR spectroscopy, where the chemical shift of the proton at the C-4 position differs between the two isomers, allowing for their identification and the determination of the isomeric ratio in a mixture. researchgate.netnih.gov

Synthetic Methodologies and Chemical Derivatization Strategies for Norgestimate

Classical Synthetic Pathways to Norgestimate (B1679921)

The traditional synthesis of norgestimate begins with a pre-existing steroid and proceeds through key transformations to introduce the desired functional groups. This pathway is robust but typically results in a mixture of geometric isomers.

Precursor Selection and Initial Steroid Transformations

The most common precursor for norgestimate synthesis is levonorgestrel (B1675169). wikipedia.orgnih.gov Levonorgestrel, a potent progestin itself, possesses the required 18-methyl (ethyl) group and the 17α-ethynyl and 17β-hydroxyl functionalities characteristic of the gonane (B1236691) family of steroids. The synthesis begins with the protection of the 17β-hydroxyl group, a necessary step before subsequent reactions at the C3 ketone.

Oxime Formation Reactions and Isomer Generation

The defining step in the synthesis is the conversion of the C3-ketone of the steroid into an oxime. This is typically achieved by reacting the steroid with hydroxylamine (B1172632) hydrochloride in the presence of a base. mdpi.comresearchgate.net This condensation reaction is generally efficient and can be completed within a couple of hours. nih.gov

However, a critical outcome of this classical method is the formation of a mixture of two geometric isomers: syn-norgestimate and anti-norgestimate (often referred to as Z and E isomers, respectively). nih.govresearchgate.net The two isomers are formed because the nucleophilic attack of hydroxylamine on the C3-ketone can occur from two different faces, leading to different spatial arrangements of the hydroxyl group relative to the A-ring of the steroid. The formation ratio of these isomers can be influenced by reaction conditions but classical approaches lack precise control, necessitating subsequent separation. researchgate.netnih.gov

Acetylation and Other Key Derivatization Steps

The final step in the classical pathway is the acetylation of both the 17β-hydroxyl group and the newly formed oxime's hydroxyl group. wikipedia.org This is typically accomplished using an acetylating agent such as acetic anhydride. This esterification step yields the final product, norgestimate, as a mixture of its syn and anti isomers. wikipedia.orgbiocat.com The isomers can then be separated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), which can resolve the syn and anti forms. researchgate.netcapes.gov.br

Stereoselective Synthesis of this compound

Approaches to Control Oxime Stereochemistry

Controlling the stereochemistry of the oxime formation is the primary goal of stereoselective synthesis. The ratio of syn to anti isomers can be influenced by several factors, including steric hindrance and the choice of reagents. nih.gov Research into the synthesis of various steroidal oximes has shown that steric interactions between the substituents on the oxime's nitrogen and the steroid skeleton can direct the reaction towards one isomer over the other. nih.gov

For instance, using bulkier O-substituted hydroxylamines can create significant steric hindrance that favors the formation of the less sterically crowded isomer. While specific proprietary methods for this compound are not extensively detailed in public literature, the principles of stereocontrol in oxime formation are well-established. These methods often rely on kinetic or thermodynamic control, guided by reagent choice, solvent, and temperature to influence the transition state energy of the reaction, thereby favoring the desired syn product.

The table below summarizes the key differences between the classical and an idealized stereoselective approach.

| Feature | Classical Synthesis | Stereoselective Synthesis |

| Starting Material | Levonorgestrel | Levonorgestrel |

| Oxime Formation Reagent | Hydroxylamine Hydrochloride | Modified Hydroxylamine/Chiral Catalyst |

| Key Intermediate | Mixture of syn and anti levonorgestrel oxime | Predominantly syn-levonorgestrel oxime |

| Isomer Ratio (syn:anti) | Variable, often near 1:1 | High ratio in favor of syn |

| Purification | Requires chromatographic separation of isomers | Simplified purification |

Enantioselective Synthesis Considerations

The term "enantioselective synthesis" in the context of norgestimate primarily refers to maintaining the inherent chirality of the steroid precursor and controlling the geometry of the newly formed C=N double bond (a diastereoselective process). The core steroid skeleton, derived from natural sources or through established synthetic routes, is already enantiomerically pure. Therefore, the main stereochemical challenge is not creating the chiral centers of the steroid ring system from scratch, but rather controlling the configuration of the oxime.

The focus is on diastereoselectivity—preferentially forming the syn diastereomer over the anti diastereomer. This is a crucial consideration as the two isomers can have different biological activities and metabolic profiles. Advanced synthetic strategies might employ chiral auxiliaries or catalysts to influence the facial selectivity of the hydroxylamine attack on the C3 ketone, thereby achieving a high degree of control over the formation of the syn-oxime. ethz.ch

Synthesis of Norgestimate Analogues and Derivatives

The chemical architecture of this compound, a gonane-subgroup progestin, presents multiple sites for structural modification. wikipedia.org Research in this area focuses on synthesizing analogues and derivatives to refine biological activity, explore structure-activity relationships (SAR), and produce essential reference materials for analytical purposes. These synthetic strategies primarily involve alterations to the core steroid ring system, exploration of different functional groups, and the targeted synthesis of known metabolites and process-related impurities.

Modification of Steroid Ring System

Alterations to the foundational tetracyclic steroid nucleus of norgestimate are a key strategy for developing new analogues with potentially enhanced properties. While direct modifications on the norgestimate molecule itself are not widely published, related research on other progestins provides a clear precedent for these strategies. A primary goal of such modifications is to influence the molecule's interaction with steroid receptors, thereby modulating its biological potency. nih.gov

A notable example in a related class of progestins is the introduction of a methylene (B1212753) group at the C-16 position of the steroid's D-ring. For instance, the synthesis of 16-methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate (B1210297), the 18-methyl analogue of Nestorone®, demonstrated that this modification can significantly increase progestational activity. nih.gov The addition of the 18-methyl group to the Nestorone® backbone, a feature already present in norgestimate, was shown to markedly boost potency. nih.gov This suggests that similar modifications, such as the synthesis of a hypothetical 16-methylene-norgestimate, could be a viable strategy for creating more potent analogues. Such modifications aim to enhance the desired activity profile of the parent compound. uomustansiriyah.edu.iq

| Compound | Key Structural Feature | Reported Outcome of Modification |

| Norgestimate | 18-methyl group on a 19-nortestosterone backbone. wikipedia.orgtandfonline.com | A third-generation progestin. nih.gov |

| 16-methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate | Addition of a 16-methylene group to an 18-methyl-19-norprogesterone derivative. nih.gov | Three to ten times more potent than the non-18-methylated parent compound (Nestorone®). nih.gov |

This table presents research findings on steroid ring modifications in related progestins to illustrate potential synthetic strategies for norgestimate analogues.

Exploration of Novel Functional Groups

The functional groups of norgestimate, particularly the C-3 oxime and the C-17β acetate, are defining features that distinguish it from other progestins and are prime targets for chemical exploration. wikipedia.orgtandfonline.com The C-3 oxime group, which replaces the C-3 keto group found in androgens, is critical for reducing the androgenicity of the molecule. tandfonline.com

The synthesis of the oxime from a Δ⁴-3-ketosteroid precursor, such as levonorgestrel acetate, results in the formation of geometric isomers (E and Z). nih.govresearchgate.net The reaction with hydroxylamine is typically complete within two hours and produces a mixture of these isomers. researchgate.net Researchers have developed normal-phase High-Performance Liquid Chromatography (HPLC) methods to separate the E and Z isomers of norgestimate and other steroidal oximes. nih.govresearchgate.net The identification and assignment of each isomer can be performed using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, based on the chemical shift differences of the proton at the C-4 position. researchgate.net This exploration is not merely academic; the precise isomeric ratio is a critical quality attribute of the final drug substance, and the ability to synthesize and isolate pure isomers is essential for characterization.

| Isomer | ¹H NMR Signal for 4-H Proton (ppm) | Significance |

| E-isomer | 5.75-5.93 | One of two geometric isomers formed during oxime synthesis. researchgate.net |

| Z-isomer | 6.36-6.57 | The anisotropic influence of the N-O bond causes a downfield shift of the 4-H signal compared to the E-isomer. researchgate.net |

This table details the characterization of norgestimate's oxime isomers, a key area of novel functional group exploration.

Further derivatization strategies could involve replacing the C-17β acetate ester with other groups to modulate the compound's pharmacokinetic profile. The introduction of different ester groups or other functionalities at this position could alter rates of metabolism and the activity of the resulting metabolites. uomustansiriyah.edu.iq

Synthesis of Metabolites and Impurity Reference Standards

The synthesis of metabolite and impurity reference standards is a critical aspect of pharmaceutical development, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). symeres.com For norgestimate, this involves the targeted synthesis of its principal active metabolites and known process-related impurities.

Norgestimate is extensively metabolized in the body. The primary metabolic pathway is deacetylation at the C-17 position to form norelgestromin (B1679859) (17-deacetyl norgestimate), its major active metabolite. wikipedia.orgfda.gov A smaller portion of norgestimate is metabolized to levonorgestrel, another active metabolite. fda.govnih.gov Following administration of radiolabeled norgestimate, several other metabolites have been identified in urine, including hydroxylated and conjugated derivatives. nih.govnih.gov

The synthesis of high-purity reference standards for these compounds is essential for developing and validating analytical methods used in quality control. symeres.com For example, norelgestromin can be synthesized via the deacetylation of norgestimate. Levonorgestrel acetate, the immediate precursor to norgestimate's oxime formation, is a potential process impurity, and its pure standard is required for impurity profiling. nih.govlgcstandards.com The E and Z isomers of the oxime group, as discussed previously, are also considered impurities that must be monitored and controlled. researchgate.net

| Compound Name | Chemical Relationship to Norgestimate | Role as a Reference Standard |

| Norelgestromin | Major active metabolite (17-deacetylated norgestimate). wikipedia.orgmedchemexpress.com | Standard for pharmacokinetic studies and metabolite quantification. nih.gov |

| Levonorgestrel | Minor active metabolite. fda.govnih.gov | Standard for pharmacokinetic studies and metabolite quantification. nih.gov |

| Levonorgestrel Acetate | Precursor and potential process impurity. nih.govlgcstandards.com | Reference standard for impurity testing in the final API. |

| 18,19-Dinor-17-pregn-4-en-20-yn-3-one, 17-hydroxy-13-ethyl, (17α)-(-) | Identified urinary metabolite. nih.govnih.gov | Characterization of metabolic pathways. |

| 18,19-Dinor-5β-17-pregnan-20-yn,3α,17β-dihydroxy-13-ethyl,(17α) | Identified urinary metabolite. nih.govnih.gov | Characterization of metabolic pathways. |

This table outlines key metabolites and impurities of norgestimate for which the synthesis of reference standards is necessary.

Metabolic Transformations and Enzymatic Pathways of Norgestimate and Its Stereoisomers

Prodrug Concept and Deacetylation of Norgestimate (B1679921)

Norgestimate itself is considered a prohormone or prodrug, meaning it is largely inactive until it is metabolized in the body. tandfonline.comnih.gov Its therapeutic effects are primarily mediated through its active metabolites. medkoo.comnih.gov The initial and most significant step in the metabolic activation of norgestimate is deacetylation. tandfonline.comfda.gov

Upon oral administration, norgestimate is rapidly and extensively deacetylated to form its primary active metabolite, norelgestromin (B1679859), also known as 17-deacetylnorgestimate. medkoo.comdrugs.comnih.gov This conversion happens quickly during the first pass through the intestine and liver. fda.govwikipedia.org Norelgestromin is considered the principal active metabolite and is largely responsible for the progestational activity observed after norgestimate administration. fda.govnih.govnih.gov Studies have shown that after oral intake of norgestimate, only very low levels of the parent drug are detectable in circulation for a short period, highlighting the efficiency of this conversion. wikipedia.org

The deacetylation of norgestimate to norelgestromin is an enzymatic process that occurs in the intestinal mucosa and the liver. fda.govnih.gov In vitro studies using human intestinal and liver microsomes have demonstrated that this conversion is rapid. nih.gov This process involves the hydrolysis of the acetate (B1210297) group at the C17 position of the norgestimate molecule. tandfonline.com While the specific enzymes responsible for this deacetylation are not extensively detailed in the provided results, the rapid and widespread nature of this reaction in the gut wall and liver underscores its efficiency. fda.govnih.gov

Subsequent Metabolic Cascades of Norelgestromin and Other Metabolites

Following its formation, norelgestromin undergoes further metabolic transformations, leading to a variety of other metabolites. nih.govdrugbank.com These subsequent pathways, including hydroxylation and conjugation, further modify the structure and activity of the compounds, ultimately preparing them for excretion. wikipedia.orgwikipedia.org

Norelgestromin is further metabolized through hydroxylation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. drugbank.compharmgkb.org Research has identified CYP3A4 as the key enzyme involved in the metabolism of norelgestromin. nih.govdrugbank.com CYP2B6 and, to a lesser extent, CYP2C9 also contribute to its metabolism. nih.govdrugbank.com This process results in the formation of various hydroxylated metabolites. nih.govdrugbank.com The specific structures of these hydroxylated metabolites are not fully detailed but are a recognized part of the metabolic cascade. drugbank.com

After hydroxylation, the metabolites of norelgestromin, as well as levonorgestrel (B1675169), can undergo conjugation reactions. wikipedia.orgwikipedia.org Glucuronidation is a major conjugation pathway, where glucuronic acid is attached to the metabolites, increasing their water solubility and facilitating their excretion from the body. uomus.edu.iqnih.gov The enzyme UGT1A1 has been identified as having a major role in the glucuronidation of norgestrel (B7790687), a downstream metabolite. nih.govdrugbank.com The metabolites of norgestimate are ultimately eliminated from the body through both urine and feces. drugs.comwikipedia.org

In addition to its conversion to norelgestromin, norgestimate is also metabolized to levonorgestrel, another active progestin. wikipedia.orgnih.gov This pathway is considered minor, with studies indicating that approximately 22% of an oral norgestimate dose becomes systemically available as levonorgestrel. wikipedia.orgiarc.fr The formation of levonorgestrel from norelgestromin involves the conversion of the C3 oxime group to a ketone. wikipedia.org Levonorgestrel itself is then subject to further metabolism, including hydroxylation and conjugation, before being excreted. nih.govnih.gov

In Vitro Enzymology and Cytochrome P450 Involvement

The biotransformation of the progestin norgestimate is a rapid and extensive process that begins immediately following administration. In vivo, norgestimate is considered a prodrug, as it is quickly converted into its primary active metabolites. nih.govdrugsporphyria.netfda.gov The initial and most significant metabolic step is deacetylation, which occurs in the intestines and liver, to form 17-deacetylnorgestimate, also known as norelgestromin. nih.govwikipedia.orgnih.govmedchemexpress.com This active metabolite is present in circulation at much higher concentrations than the parent drug and is a major contributor to the pharmacological effect. nih.govtandfonline.com Norelgestromin is further metabolized to other active compounds, including norgestrel (the most biologically active form being levonorgestrel). nih.govdrugsporphyria.netdrugbank.com In vitro studies utilizing isolated biological systems have been crucial in elucidating the specific enzymatic pathways and cytochrome P450 (CYP) isoforms responsible for these transformations.

Identification of Specific CYP Isoforms in Norgestimate Metabolism

In vitro investigations using recombinant human cytochrome P450 enzymes and selective chemical inhibitors have been instrumental in identifying the specific isoforms involved in the metabolism of norgestimate's metabolites. The metabolism of 17-deacetylnorgestimate (norelgestromin) is primarily mediated by the cytochrome P450 system. nih.gov

Research has identified CYP3A4 as the key enzyme responsible for the metabolism of norelgestromin. nih.govdrugsporphyria.netnih.govdrugbank.com Its significant role is highlighted by a fraction metabolized (fm) value of 0.57, indicating that it accounts for a major portion of the metabolite's clearance. nih.govnih.gov

While CYP3A4 is dominant, other isoforms contribute to a lesser extent. Studies have also implicated CYP2B6 and CYP2C9 in the metabolism of norelgestromin. drugsporphyria.netnih.govdrugbank.com

The downstream metabolite, norgestrel, is also metabolized by CYP3A4 . drugbank.com In addition to CYP-mediated oxidation, norgestrel undergoes glucuronidation, a phase II metabolic reaction, which is catalyzed by the enzyme UGT1A1 . nih.govdrugbank.com The combined action of CYP3A4 and UGT1A1 plays a major role in the elimination of norgestrel. nih.gov Furthermore, in vitro studies have suggested that norgestimate and its metabolite levonorgestrel may act as mechanism-based inhibitors of CYP3A4. drugsporphyria.net

Investigation of Enzyme Kinetics in Controlled Systems

Enzyme kinetic studies in controlled in vitro systems, such as human liver microsomes, provide quantitative data on the rate and efficiency of metabolic reactions. For the metabolism of 17-deacetylnorgestimate (NGMN), the contribution of CYP3A4 has been quantified. The fraction of NGMN metabolized by CYP3A4 (fmCYP3A4) is reported to be 0.57. nih.gov This value is critical for predicting drug-drug interactions. Using this kinetic data, static models have been able to predict the changes in plasma concentration of NGMN when co-administered with drugs that modulate CYP3A4 activity. nih.gov Predictions for the area under the curve (AUC) of NGMN were found to be within 1.3-fold of the changes observed in clinical studies for four different CYP3A4 modulators. nih.gov

While specific Km (Michaelis constant) and Vmax (maximum reaction velocity) values for syn-norgestimate itself are not detailed in the provided search results, the kinetic parameters for the metabolism of its primary active metabolite are central to understanding its disposition. The data below summarizes the key kinetic finding.

| Metabolite | Enzyme | Kinetic Parameter | Value | Significance |

|---|---|---|---|---|

| 17-deacetylnorgestimate (NGMN) | CYP3A4 | Fraction Metabolized (fm) | 0.57 | Indicates CYP3A4 is the primary enzyme responsible for NGMN clearance. nih.gov |

Metabolite Profiling in Isolated Biological Systems (e.g., Microsomes)

Metabolite profiling in isolated systems like human liver and intestinal microsomes has confirmed the metabolic pathways of norgestimate. nih.gov These studies demonstrate that norgestimate is extensively and rapidly metabolized. nih.gov

A key in vitro study using human liver microsomes incubated with norgestimate over a 5-hour period in the presence of the necessary cofactor NADPH revealed a detailed metabolite profile. nih.gov Deacetylation to 17-deacetylnorgestimate was identified as a primary step, which can occur even without NADPH. nih.gov However, the subsequent metabolism is dependent on NADPH and oxygen, confirming the involvement of cytochrome P450 monooxygenases. nih.gov

After 5 hours of incubation with human liver microsomes and NADPH, only about 30.5% of the initial compound remained as unchanged norgestimate. nih.gov The major metabolite formed was 17-deacetylnorgestimate, accounting for a significant portion of the metabolic products. nih.gov Other identified metabolites included norgestrel and a small amount of 3-keto norgestimate. nih.gov A portion of the metabolites remained uncharacterized. nih.gov Similar metabolic activity, with 17-deacetylnorgestimate as the main product, was also observed in human intestinal mucosa. nih.gov

The table below details the metabolite distribution found after a 5-hour incubation of norgestimate in human liver microsomes.

| Compound | Percentage of Total Steroid Present (Mean ± SD) |

|---|---|

| Norgestimate (Unchanged) | 30.5% ± 14.6% |

| 17-deacetylnorgestimate | 39.3% ± 20.5% |

| Norgestrel | 10.0% ± 2.3% |

| 3-keto norgestimate | < 2% |

| Uncharacterized Metabolites | 15.5% ± 8.9% |

Data from in vitro study with human liver microsomes after 5-hour incubation. nih.gov

Molecular Pharmacology and Receptor Interactions of Syn Norgestimate and Its Metabolites

Progesterone (B1679170) Receptor Agonism and Binding Dynamics

Affinity and Selectivity for Progesterone Receptors

Norgestimate (B1679921) (NGM), a synthetic progestin, acts as an agonist at the progesterone receptor (PR). wikipedia.orghipharm-eg.com It is considered a prodrug, meaning it is metabolized in the body to its active forms. nih.gov The primary active metabolite of norgestimate is norelgestromin (B1679859) (17-deacetylnorgestimate), with levonorgestrel (B1675169) being a more minor metabolite. wikipedia.orgresearchgate.netresearchprotocols.org

The binding affinity of norgestimate itself to the progesterone receptor is relatively low. hipharm-eg.comnih.gov Studies have shown that the L-isomer of norgestimate has a weak specific binding to the progesterone receptor from human uterine cytosol, with a relative binding affinity (RBA) of 0.8% compared to the potent synthetic progestin R5020. nih.gov In contrast, the D-isomer shows no binding activity. nih.gov Another study reported the RBA of norgestimate for the PR to be 15% compared to promegestone (B1679184). hipharm-eg.com

The metabolites of norgestimate, however, exhibit significant binding to the progesterone receptor. Levonorgestrel-17-acetate, a metabolite of norgestimate, demonstrates a high binding affinity of 110%, which is comparable to levonorgestrel itself. nih.gov Norelgestromin has an RBA of 10% for the PR, while levonorgestrel has an RBA of 150%. hipharm-eg.com The progestational potency of norgestimate and its main metabolite, norelgestromin, is comparable to that of natural progesterone. researchgate.net This suggests that the biological effects of norgestimate are primarily mediated through its active metabolites. nih.gov

Norgestimate is recognized for its high selectivity for the progesterone receptor, with minimal affinity for other steroid receptors, which contributes to its favorable profile. apexbt.comnih.gov The selectivity of a progestin is determined by the ratio of its affinity for the progesterone receptor to its affinity for the androgen receptor. nih.gov Norgestimate demonstrates a high selectivity index, indicating a strong progestational response with minimal androgenic activity. nih.govtandfonline.com

Comparative Receptor Binding Profiles Across Norgestimate Stereoisomers and Metabolites

The stereochemistry of norgestimate and the metabolic transformations it undergoes are critical determinants of its interaction with the progesterone receptor. As previously mentioned, the L-isomer of norgestimate displays weak binding to the human uterine progesterone receptor, while the D-isomer is inactive. nih.gov

The primary metabolites of norgestimate show varied and potent binding affinities. Norelgestromin (17-deacetylnorgestimate) and levonorgestrel are the key active metabolites. researchgate.netresearchprotocols.org Research comparing the relative binding affinities (RBAs) for rabbit uterine progestin receptors revealed that norgestimate and its 17-deacetylated metabolite (norelgestromin) have affinities similar to progesterone. nih.gov In contrast, 3-keto norgestimate and levonorgestrel have binding affinities about five times greater than progesterone. nih.gov

Table 1: Comparative Receptor Binding Affinities for Progesterone Receptor

| Compound | Relative Binding Affinity (%) vs. Promegestone | Relative Binding Affinity vs. Progesterone |

|---|---|---|

| Norgestimate | 15 wikipedia.orghipharm-eg.com | Similar to Progesterone nih.gov |

| Norelgestromin | 10 wikipedia.orghipharm-eg.com | Similar to Progesterone nih.gov |

| Levonorgestrel | 150 wikipedia.orghipharm-eg.com | ~5 times > Progesterone nih.gov |

| Levonorgestrel Acetate (B1210297) | 135 wikipedia.orghipharm-eg.com | 110% (vs. R5020) nih.gov |

| 3-Keto Norgestimate | Not Available | ~5 times > Progesterone nih.gov |

| Progesterone | 50 researchgate.net | 100 |

Interaction with Androgen Receptors and Anti-androgenic Modulations

Assessment of Androgen Receptor Affinity

Norgestimate and its metabolites are characterized by a notably low affinity for the androgen receptor (AR), which underpins their minimal androgenicity. apexbt.comnih.gov The relative binding affinity of norgestimate for the rat prostatic androgen receptor is very low, ranging from 0.003 to 0.025 times that of dihydrotestosterone (B1667394) (DHT). nih.gov Similarly, its metabolite norelgestromin has an RBA of 1.3% for the rat prostatic AR compared to DHT. wikipedia.org

The selectivity of norgestimate is further highlighted by the ratio of its androgen receptor to progesterone receptor binding affinities. nih.gov A higher ratio indicates greater selectivity for the progesterone receptor. nih.gov Norgestimate has a more favorable selectivity profile than progesterone, 3-keto norgestimate, 17-deacetylated norgestimate, and other progestins like levonorgestrel. nih.gov

Table 2: Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) vs. Dihydrotestosterone (DHT) | Ki (M) for Androgen Receptor |

|---|---|---|

| Norgestimate | 0.3 wikipedia.org - 2.5 nih.gov | 4.2 x 10⁻⁸ nih.gov |

| Norelgestromin | 1.3 wikipedia.org | 3.4 x 10⁻⁸ nih.gov |

| Levonorgestrel | 22 wikipedia.org | Not Available |

| Cyproterone (B1669671) Acetate | Not Available | 6.6 x 10⁻⁸ nih.gov |

Mechanisms of Anti-androgenic Activity at the Molecular Level

The anti-androgenic properties of norgestimate are multifaceted and extend beyond its low affinity for the androgen receptor. tandfonline.comunimore.it These mechanisms include the inhibition of 5α-reductase and modulation of androgen receptor trafficking. tandfonline.comunimore.it

5α-reductase inhibition: Norgestimate has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). unimore.itresearchgate.net In vitro studies have demonstrated that norgestimate can block 5α-reductase activity with an IC50 value of 10 μM. researchgate.net This inhibitory effect is more potent than that of other progestins like levonorgestrel (IC50 52 μM) and cyproterone acetate (IC50 87 μM). researchgate.net By reducing the conversion of testosterone to DHT, norgestimate can mitigate androgenic effects in tissues where 5α-reductase is active. researchgate.net

AR trafficking: Norgestimate and its metabolite, 17-deacetylnorgestimate, have been found to decrease the nuclear translocation of the androgen receptor. nih.gov This was observed using a green fluorescent protein-labeled androgen receptor, where both compounds demonstrated an anti-androgenic property similar to cyproterone acetate. nih.gov By hindering the movement of the androgen receptor into the nucleus, norgestimate can inhibit the transactivation of androgen-responsive genes. nih.gov Studies have shown that norgestimate and 17-deacetylnorgestimate can inhibit androgen-induced luciferase activity, with the best inhibitory effect observed at a concentration of 3 x 10⁻⁷ M, resulting in a 24% inhibition for both compounds. nih.gov

Modulation of Other Steroid Hormone Receptors

A key characteristic of norgestimate and its active metabolites is their high specificity for the progesterone and androgen receptors, with negligible binding to other steroid hormone receptors. wikipedia.orgunimore.it This includes a lack of significant interaction with estrogen, glucocorticoid, and mineralocorticoid receptors. wikipedia.orgnih.govunimore.it

Research has shown that the relative binding affinity of norgestimate to the glucocorticoid receptor (GR) is negligible. unimore.it Specifically, the IC50 values for GR are very high, at 325 and 255 nM, indicating very low affinity. unimore.it Consequently, norgestimate is considered to be clinically inactive at the glucocorticoid receptor. unimore.it Similarly, studies have not found any significant estrogenic or antimineralocorticoid activity. wikipedia.org This high degree of receptor selectivity contributes to the specific progestational effects of norgestimate while minimizing off-target hormonal activities.

Estrogen Receptor Interactions (e.g., ERα Agonism)

Syn-norgestimate and its metabolite, 17-deacetylnorgestimate, demonstrate weak estrogenic activity, acting as selective agonists for the estrogen receptor alpha (ERα). immunotech.cz This interaction is characterized by their ability to bind to and activate ERα, albeit with lower potency compared to endogenous estrogens like estradiol. Research has confirmed that both norgestimate and 17-deacetylnorgestimate are ERα selective agonists. immunotech.cz This mild estrogenic activity is a notable aspect of norgestimate's pharmacological profile. nih.gov

ERα Agonist Activity of this compound and its Metabolite

| Compound | EC₅₀ (nM) for ERα Agonism | Reference |

|---|---|---|

| This compound | 30.4 | immunotech.cz |

| 17-deacetylnorgestimate | 43.4 | caymanchem.comwikipedia.org |

Glucocorticoid and Mineralocorticoid Receptor Binding and Antagonism

In addition to their progestogenic and weak estrogenic effects, this compound and its primary metabolite exhibit antagonistic properties at both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). immunotech.cz Studies have shown that they act as full antagonists at these receptors, though with low to moderate affinity. immunotech.cz This antagonistic activity at the mineralocorticoid receptor may contribute to a favorable clinical profile by potentially mitigating fluid retention. immunotech.czdrugbank.comsci-hub.sevincibiochem.it Their affinity for the glucocorticoid receptor is very low. bioscientifica.com

Antagonistic Activity of this compound and its Metabolite at GR and MR

| Compound | Receptor | IC₅₀ (nM) for Antagonism | Reference |

|---|---|---|---|

| This compound | Glucocorticoid Receptor (GR) | 325 | immunotech.cz |

| 17-deacetylnorgestimate | Glucocorticoid Receptor (GR) | 255 | caymanchem.comwikipedia.org |

| Mineralocorticoid Receptor (MR) | 83.7 | caymanchem.comwikipedia.org | |

| This compound | Mineralocorticoid Receptor (MR) | 81.2 | immunotech.cz |

Impact on Sex Hormone-Binding Globulin (SHBG) Levels

The administration of this compound, particularly in combination with an estrogen such as ethinyl estradiol, leads to a significant increase in the circulating levels of sex hormone-binding globulin (SHBG). sci-hub.semedchemexpress.comnih.gov This elevation in SHBG is a key component of norgestimate's anti-androgenic effects, as SHBG binds to androgens like testosterone, thereby reducing the amount of free, biologically active testosterone. nih.govwikipedia.org Studies have demonstrated a substantial, time-dependent increase in SHBG levels during treatment cycles. medchemexpress.com It is important to note that this compound and its metabolites themselves have a very low binding affinity for SHBG. sci-hub.se

Molecular Mechanisms of SHBG Induction

The primary driver of increased SHBG levels is the estrogenic component with which this compound is typically combined. Estrogens stimulate the hepatic synthesis and secretion of SHBG. immunotech.czmdpi.com The molecular mechanism underlying this induction involves the action of hepatocyte nuclear factor 4 alpha (HNF-4α), a key transcription factor that regulates the expression of the SHBG gene in the liver. Estrogens up-regulate the expression of HNF-4α, which in turn binds to the promoter region of the SHBG gene, enhancing its transcriptional activity and leading to increased SHBG production. Conversely, androgens and insulin (B600854) have been shown to negatively regulate SHBG expression.

Theoretical and Computational Approaches in Norgestimate Research

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule, like syn-norgestimate or its metabolites, and a macromolecular target, typically a protein receptor. scielo.brunifap.br These methods are crucial for understanding the structural basis of the progestational and androgenic activities of norgestimate (B1679921). nih.gov

Prediction of Binding Affinity and Ligand-Receptor Complexes

Computational docking simulations are employed to predict the preferred binding orientation of this compound and its metabolites within the ligand-binding pockets of receptors such as the progesterone (B1679170) receptor (PR) and androgen receptor (AR). mdpi.com By calculating the binding energy of these complexes, researchers can estimate the binding affinity of the compound for the receptor.

Competition experiments, often complemented by computational modeling, have been used to determine the relative binding affinities (RBA) of norgestimate and its metabolites. nih.gov For instance, studies have shown that norgestimate itself has a moderate binding affinity for the progesterone receptor. wikipedia.org However, its metabolites, particularly levonorgestrel (B1675169) and levonorgestrel-17-acetate, exhibit significantly higher binding affinities. nih.gov This suggests that norgestimate acts as a prodrug, with its metabolites being the primary biologically active agents responsible for its progestational effects. nih.gov

The following table summarizes the relative binding affinities of norgestimate and its key metabolites for the progesterone receptor, as determined by competitive binding assays.

Table 1: Relative Binding Affinities for Progesterone Receptor

| Compound | Relative Binding Affinity (%) |

|---|---|

| Norgestimate | 15 wikipedia.org |

| Norelgestromin (B1679859) (17-deacetylnorgestimate) | 10 wikipedia.org |

| Levonorgestrel | 150 wikipedia.org |

| Levonorgestrel acetate (B1210297) | 135 wikipedia.org |

Data presented relative to promegestone (B1679184) (100%).

Molecular docking studies can further elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the observed binding affinities. unicamp.br

Simulation of Conformational Changes and Dynamics

The binding of a ligand to a receptor is often a dynamic process that can induce conformational changes in both the ligand and the protein. mun.ca Molecular dynamics (MD) simulations are a computational method used to study these dynamic events over time. mdpi.comnih.gov

MD simulations can be used to explore the conformational landscape of this compound and its metabolites in solution, helping to identify the low-energy conformations that are most likely to be biologically active. mun.cacopernicus.org By simulating the ligand-receptor complex, researchers can observe how the protein structure adapts to accommodate the ligand and how the ligand's conformation may change upon binding. mdpi.com These simulations provide insights into the flexibility of the binding pocket and the stability of the ligand-receptor interaction, which are critical for understanding the mechanism of action and for the design of new, more potent, and selective drugs. mun.cacopernicus.org

Quantum Chemical Calculations for Electronic and Stereochemical Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of molecules. researchgate.net These methods are invaluable for understanding the intrinsic reactivity, stability, and spectroscopic characteristics of different isomers of norgestimate.

Analysis of Reactivity and Stability of Isomers

Norgestimate exists as a mixture of syn and anti isomers, which differ in the configuration of the oxime group. Quantum chemical calculations can be used to determine the relative energies and, therefore, the relative stabilities of these isomers. researchgate.netresearchgate.net By calculating properties such as the distribution of electron density and molecular orbital energies (HOMO and LUMO), these methods can provide insights into the chemical reactivity of each isomer. researchgate.net This information is crucial for understanding why one isomer may be more biologically active or have a different metabolic profile than the other.

Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. chalmers.semdpi.com These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of this compound and its metabolites. This is particularly useful in identifying the products of chemical reactions or metabolic transformations.

In Silico Metabolism Prediction and Pathway Elucidation

In silico (computer-based) methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and the enzymes responsible for their formation. nih.govcreative-biolabs.com This is a critical step in drug development, as metabolism can significantly affect the efficacy and safety of a compound. news-medical.net

For norgestimate, it is known to be a prodrug that is rapidly and extensively metabolized in the body. drugs.comfda.govtandfonline.com The primary metabolic pathway involves the deacetylation of norgestimate to form its main active metabolite, norelgestromin (also known as 17-deacetylnorgestimate). nih.govnih.gov Subsequent metabolism leads to the formation of other metabolites, including norgestrel (B7790687). fda.gov

Computational tools can predict the sites on the norgestimate molecule that are most susceptible to metabolism (sites of metabolism, or SOMs). nih.gov These predictions are often based on the reactivity of different parts of the molecule and their accessibility to metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.govcreative-biolabs.com For instance, studies have identified that CYP3A4 is a key enzyme in the metabolism of norelgestromin. nih.gov

In silico approaches can model the interaction of this compound and its metabolites with different CYP enzymes to predict which isoforms are most likely to be involved in its metabolism. creative-biolabs.com By combining these predictions with experimental data from studies using human liver microsomes and recombinant enzymes, a comprehensive picture of the metabolic pathways can be constructed. nih.gov This knowledge is essential for anticipating potential drug-drug interactions. nih.govdrugbank.com

Structure-Activity Relationship (SAR) Modeling Based on Theoretical Frameworks

The exploration of this compound and its derivatives through theoretical and computational models has been instrumental in elucidating the structural features essential for its biological activity. Structure-Activity Relationship (SAR) modeling, a key component of this research, establishes a correlation between the physicochemical properties of a molecule and its pharmacological effects. These models are critical for understanding receptor-ligand interactions at a molecular level and for guiding the design of new progestins with improved selectivity and potency.

Theoretical SAR studies for progestins, including this compound, often leverage computational chemistry techniques to quantify molecular properties, known as descriptors, and relate them to biological endpoints such as receptor binding affinity. scielo.brnih.gov These descriptors can be categorized into several types, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. ucsb.edu By analyzing these properties across a series of related compounds, researchers can identify the key molecular determinants of activity. neovarsity.org

One of the foundational aspects of SAR for this compound is its nature as a prodrug. nih.govtandfonline.com Norgestimate itself displays a relatively low binding affinity for the progesterone receptor (PR). nih.gov It is primarily its metabolites, formed after oral administration, that are responsible for the progestational effects. nih.govtandfonline.com The main active metabolites include norelgestromin (17-deacetylnorgestimate) and levonorgestrel. wikipedia.orgrxlist.com Computational and theoretical frameworks are crucial in understanding how the structural modifications during metabolism influence receptor affinity and activity.

The structural features of this compound and its metabolites are key to their interaction with the progesterone and androgen receptors. The replacement of the C-3 keto group, typical in many androgens, with an oxime group in norgestimate and norelgestromin is a significant modification that is thought to reduce androgenicity. tandfonline.com Furthermore, the presence of an ethynyl (B1212043) group at the 17α-position and an acetoxy or hydroxyl group at the 17β-position are recognized as important for high oral contraceptive activity. unicamp.br

A notable study employed several computational methods, including principal component analysis (PCA), hierarchical cluster analysis (HCA), and neural networks (NN), to establish SAR for a series of contraceptive progestogens, including norgestimate. unicamp.brresearchgate.net This research demonstrated that different sets of calculated physicochemical descriptors correlate with distinct biological activities such as oral contraceptive activity, androgenic effect, and binding affinity to sex hormone-binding globulin (SHBG). unicamp.brresearchgate.net This indicates that the molecular interactions governing these different effects are unique. unicamp.br For instance, the study classified norgestimate as having low androgenic effect and investigated the physicochemical parameters that differentiate it from progestins with higher androgenicity. unicamp.br

Molecular docking and dynamics simulations, while not extensively published specifically for this compound's progestogenic SAR, have been used to investigate its potential in other therapeutic areas, suggesting the applicability of these methods. patsnap.comresearchgate.net These techniques can provide insights into the binding poses of norgestimate and its metabolites within the ligand-binding domain of the progesterone and androgen receptors, helping to explain the observed binding affinities on a structural basis.

The relative binding affinities (RBA) of this compound and its metabolites for the progesterone receptor (PR) and androgen receptor (AR) provide the quantitative data upon which SAR models are built. These values, often determined through competitive binding assays, are presented in the tables below.

| Compound | RBA (%) vs. Progesterone | RBA (%) vs. Promegestone | RBA (%) vs. R5020 |

|---|---|---|---|

| This compound | Similar to Progesterone researchgate.net | 15 wikipedia.org | 0.8 (L-isomer) nih.gov |

| Norelgestromin (17-deacetylnorgestimate) | Similar to Progesterone researchgate.net | 10 wikipedia.org | 8 nih.gov |

| Levonorgestrel | ~5 times Progesterone researchgate.net | 150 wikipedia.org | - |

| Levonorgestrel acetate | - | 135 wikipedia.org | 110 nih.gov |

| 3-keto norgestimate | ~5 times Progesterone researchgate.net | - | - |

| Gestodene (B1671452) | ~9 times Progesterone researchgate.net | - | - |

| 3-keto desogestrel (B1670305) | ~9 times Progesterone researchgate.net | - | - |

| Compound | RBA (%) vs. Dihydrotestosterone (B1667394) (DHT) |

|---|---|

| This compound | 0.3 wikipedia.org |

| Norelgestromin (17-deacetylnorgestimate) | 1.3 wikipedia.org |

| Progesterone | 0.003 - 0.025 researchgate.net |

| 3-keto norgestimate | 0.003 - 0.025 researchgate.net |

| Levonorgestrel | 22 wikipedia.org |

| Gestodene | 15 wikipedia.org |

| 3-keto desogestrel | 0.118 - 0.220 researchgate.net |

The data clearly illustrates the high selectivity of this compound and its primary active metabolite, norelgestromin, for the progesterone receptor over the androgen receptor, a key aspect of its pharmacological profile that is explored and explained through theoretical SAR models. wikipedia.orgresearchgate.net The significantly lower androgen receptor binding affinity compared to levonorgestrel and gestodene underscores its minimal androgenic character. wikipedia.org Computational models help to rationalize these differences by examining how subtle changes in the steroid's three-dimensional structure and electronic properties affect its fit and interaction with the respective receptor binding pockets.

Comparative Chemical and Pharmacological Profiling of Norgestimate

Comparison with First, Second, and Other Third-Generation Progestins

Progestins are often categorized into generations based on when they were introduced, with each generation generally offering a refined pharmacological profile. verywellhealth.com First-generation progestins, such as norethindrone (B1679910), are less potent and may be associated with breakthrough bleeding. verywellhealth.comcontemporaryobgyn.net Second-generation progestins, like levonorgestrel (B1675169) and norgestrel (B7790687), are more potent but can have more pronounced androgenic effects. verywellhealth.comgoodrx.com Norgestimate (B1679921) belongs to the third generation, alongside desogestrel (B1670305) and gestodene (B1671452), which were designed to have high progestational potency with reduced androgenic activity. verywellhealth.comnih.govcontemporaryobgyn.net A fourth generation, including drospirenone, is noted for its anti-androgenic and anti-mineralocorticoid properties. verywellhealth.comcontemporaryobgyn.net

Structural Similarities and Differences

Norgestimate is a 19-nortestosterone derivative belonging to the gonane (B1236691) family. tandfonline.comtandfonline.com Structurally, it is an 18-methyl, 17-ethyl steroid. tandfonline.com Key modifications distinguish it from other progestins. Unlike second-generation progestins such as levonorgestrel, norgestimate possesses a unique oxime group at the C-3 position instead of the typical keto group. tandfonline.comglowm.com It also features an acetate (B1210297) group at the C-17 position. tandfonline.com These structural features, particularly the 3-oxime group, are pivotal in modulating its activity and reducing androgenicity compared to levonorgestrel. tandfonline.comtandfonline.com

Other third-generation progestins also have distinct structures. Desogestrel, for instance, has a methylene (B1212753) group at C-11 and lacks the oxygen at C-3, existing as a prodrug that is converted to 3-keto-desogestrel. glowm.com Gestodene is structurally similar to levonorgestrel but has an additional double bond between C-15 and C-16. glowm.com

Differential Metabolic Pathways and Enzymatic Dependencies

Norgestimate is considered a prodrug because it is rapidly and extensively metabolized upon oral administration. tandfonline.comdrugs.com The primary metabolic pathway involves first-pass metabolism in the intestines and liver. drugs.comfda.gov

The initial and major metabolic step is the deacetylation at the C-17 position, which is the hydrolysis of the acetate group to form the primary active metabolite, 17-deacetyl-norgestimate, also known as norelgestromin (B1679859). tandfonline.comdrugbank.com This conversion is rapid and extensive. drugs.com Norelgestromin is responsible for most of the progestational activity. tandfonline.comnih.gov

A smaller portion of norgestimate undergoes metabolism to form levonorgestrel. wikipedia.orgresearchprotocols.org Norelgestromin can also be further metabolized to levonorgestrel. drugbank.commedchemexpress.com The metabolism of norelgestromin involves several cytochrome P450 (CYP) enzymes, primarily CYP3A4, and to a lesser extent, CYP2B6 and CYP2C9, which produce various hydroxylated metabolites. drugbank.com Levonorgestrel is also metabolized by CYP3A4 and can be conjugated with glucuronic acid by UGT1A1. drugbank.com

This metabolic profile differs from other progestins. For example, levonorgestrel is active in its parent form. Desogestrel is also a prodrug, but it is rapidly converted to its active metabolite, 3-keto-desogestrel (etonogestrel). glowm.comnih.gov The metabolites of norgestimate are eventually eliminated through both renal and fecal pathways. fda.govdrugbank.com

Distinction from Natural Progesterone (B1679170) Analogs

Synthetic progestins are structurally distinct from natural progesterone. larabriden.com Progesterone and its direct analogues (pregnanes) have a different core structure from the testosterone-derived progestins (estranes and gonanes), to which norgestimate belongs. patient.infomdpi.com

Natural progesterone has a pregnane (B1235032) skeleton (a 21-carbon framework). In contrast, norgestimate is a 19-nortestosterone derivative, meaning it is derived from testosterone (B1683101) and lacks a methyl group at the C-19 position, placing it in the gonane category. tandfonline.compatient.info This fundamental structural difference leads to different pharmacological properties. While both bind to and activate the progesterone receptor, their interactions with other steroid receptors and their metabolic fates differ significantly. larabriden.comhelloclue.com For instance, many testosterone-derived progestins, unlike natural progesterone, can exhibit androgenic activity due to their structural similarity to testosterone. larabriden.compatient.info

Role of the 3-Oxime Group in Modulating Steroid Activity

The 3-oxime group (=N-OH) is a unique structural feature of norgestimate that plays a crucial role in its pharmacological profile. tandfonline.comtandfonline.com This group replaces the 3-keto group (=O) typically found in androgenic steroids and other progestins like levonorgestrel. tandfonline.comtandfonline.com

The primary function of the 3-oxime group is to reduce the androgenic activity of the molecule. tandfonline.comtandfonline.com The 3-keto group is a common feature of compounds that bind to the androgen receptor. By replacing it with the oxime group, the ability of norgestimate to bind to the androgen receptor is significantly inhibited. tandfonline.comtandfonline.com This structural modification is a key reason for norgestimate's minimal androgenicity compared to second-generation progestins. nih.gov

Furthermore, the oxime group appears to protect the molecule from rapid metabolism, contributing to the longer half-life of its active metabolite, norelgestromin. tandfonline.com The presence of the oxime group is a defining characteristic that contributes to the high selectivity and favorable clinical profile of norgestimate. tandfonline.comnih.gov

Future Directions in Syn Norgestimate Academic Research

Exploration of Novel Synthetic Routes with Enhanced Stereocontrol

The chemical structure of norgestimate (B1679921) presents significant stereochemical challenges, particularly concerning the oxime group, which can exist as E and Z isomers. Future research will likely focus on the development of novel synthetic routes that offer superior control over the formation of the desired syn isomer, thereby minimizing the production of unwanted stereoisomers.

Current synthetic methods often result in mixtures of isomers that require separation, a process that can be complex and costly. Chromatographic methods have been employed for the separation of E/Z isomeric mixtures of norgestimate. google.com Future synthetic strategies could explore the use of stereoselective catalysts and chiral auxiliaries to guide the formation of the desired isomer during the synthesis process. The development of such methods would not only improve the efficiency of the manufacturing process but also ensure a higher purity of the final active pharmaceutical ingredient.

In-depth Investigations into Isomer-Specific Receptor Interactions

Norgestimate's biological activity is intricately linked to the stereochemistry of its isomers and their differential binding to various receptors. It has been established that the L-isomer of norgestimate exhibits weak binding to the progesterone (B1679170) receptor, while the D-isomer shows a lack of binding activity. nih.gov This suggests that norgestimate acts as a prodrug, with its metabolites being the primary biologically active compounds. nih.gov

Future research should delve deeper into the specific interactions of individual norgestimate isomers and their metabolites with a broader range of steroid receptors, including androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. nih.gov Understanding these isomer-specific interactions at a molecular level will provide a more comprehensive picture of norgestimate's pharmacological profile.

Table 1: Progesterone Receptor Binding Affinity of Norgestimate Isomers and Metabolites

| Compound | Relative Binding Affinity (%) |

|---|---|

| L-isomer of Norgestimate | 0.8 |

| D-isomer of Norgestimate | No activity |

| Levonorgestrel-3-oxime | 8 |

| Levonorgestrel-17-acetate | 110 |

Source: nih.gov

Advanced Metabolomic and Proteomic Studies in Preclinical Models

The in vivo transformation of norgestimate into its active metabolites, norelgestromin (B1679859) and levonorgestrel (B1675169), is a critical aspect of its mechanism of action. wikipedia.orgnih.gov While the major metabolic pathways have been identified, a more granular understanding of the metabolic cascade can be achieved through advanced "omics" technologies.

Future preclinical studies should employ metabolomic and proteomic approaches to create a comprehensive map of the metabolic fate of syn-norgestimate. nih.govnih.govmdpi.com These studies can identify previously unknown metabolites and elucidate the enzymatic pathways involved in their formation. Proteomic analyses can further reveal changes in protein expression in response to norgestimate and its metabolites, providing insights into the molecular mechanisms underlying its therapeutic effects and potential off-target activities. nih.govmdpi.com Such studies could help in understanding the differential effects observed in various tissues and patient populations.

Development of Next-Generation Analytical Tools for Isomeric Purity

Ensuring the isomeric purity of this compound is crucial for its therapeutic efficacy and safety. The development of advanced analytical techniques is paramount for the precise quantification of different isomers in both bulk drug substance and pharmaceutical formulations.

While existing chromatographic methods can separate isomers, future research should focus on developing more rapid, sensitive, and high-throughput analytical tools. google.comnih.gov Techniques such as supercritical fluid chromatography (SFC) and advanced mass spectrometry methods could offer superior resolution and sensitivity for isomeric analysis. Furthermore, the development of quantitative NMR (qNMR) methods could provide an alternative and accurate approach for determining isomeric purity. libretexts.org These next-generation analytical tools will be instrumental in quality control during manufacturing and in detailed pharmacokinetic and pharmacodynamic studies.

Application of Artificial Intelligence and Machine Learning in Norgestimate Research

In the realm of pharmacology, AI models can be trained on existing data to predict the binding affinities of norgestimate isomers and their metabolites to a wide array of biological targets. nih.gov This can help in identifying potential off-target effects and new therapeutic indications. Furthermore, machine learning algorithms could be used to analyze large datasets from metabolomic and proteomic studies to identify novel biomarkers and to better understand the complex biological responses to norgestimate. researchgate.netsciencedaily.com

Discovery of Unexplored Biological Targets for Norgestimate and its Metabolites

While the primary mechanism of action of norgestimate is through its progestogenic activity, emerging research suggests that it may have other biological effects. A notable finding is the ability of norgestimate to inhibit staphylococcal biofilm formation and resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. wikipedia.org This indicates that norgestimate or its metabolites may interact with previously unexplored biological targets.

Future research should focus on systematically screening norgestimate and its metabolites against a wide range of biological targets to uncover novel therapeutic applications. This could involve high-throughput screening assays and computational modeling to identify potential protein interactions. The discovery of new biological targets could lead to the repositioning of norgestimate for non-contraceptive indications and the development of new drugs inspired by its chemical structure.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Norelgestromin |

| Levonorgestrel |

| Levonorgestrel-3-oxime |

| Levonorgestrel-17-acetate |

| Ethinyl estradiol |

| Androgen |

| Estrogen |

| Glucocorticoid |

| Mineralocorticoid |

| Progesterone |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for quantifying syn-Norgestimate in biological matrices (e.g., plasma, tissue)?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. Validation should follow ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%). Cross-validate results with immunoassays to confirm specificity, especially in matrices with metabolic interference .

Q. Which in vitro models are optimal for assessing this compound’s progestogenic activity?

- Methodological Answer: Use human progesterone receptor (PR)-transfected cell lines (e.g., T47D-KBluc) for luciferase reporter assays. Normalize activity against reference standards like levonorgestrel. Include negative controls (PR-negative cells) and test multiple concentrations (0.1–100 nM) to generate dose-response curves. Triplicate experiments minimize intra-assay variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s androgen receptor (AR) binding affinity across studies?

- Methodological Answer: Conduct a systematic review to identify methodological disparities (e.g., radioligand vs. fluorescence polarization assays). Use meta-regression to adjust for covariates like receptor source (recombinant vs. native) or incubation time. Validate findings with in silico molecular docking simulations to compare binding conformations .

Q. What experimental designs are suitable for isolating this compound’s effects from its metabolites in pharmacokinetic studies?

- Methodological Answer: Employ hepatic microsomal incubations with CYP3A4 inhibitors (e.g., ketoconazole) to suppress metabolite formation. Use stable isotope-labeled this compound as an internal standard. Pair with in vivo studies in bile-duct cannulated models to quantify biliary excretion of parent drug vs. metabolites .

Q. How should dose-response relationships in this compound’s endometrial efficacy studies be statistically analyzed?

- Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Use the Emax model to estimate EC50 and Hill coefficients. Stratify analysis by estrogen co-administration status to control for confounding effects. Bootstrap resampling (1,000 iterations) ensures robustness of estimates .

Data Contradiction and Synthesis

Q. What strategies address conflicting evidence on this compound’s metabolic stability across species?